C5 Linker Outperforms Shorter C2 Analogues
In a head-to-head comparison of pomalidomide-based PROTACs targeting CDK9, the C5-linked conjugate enabled the synthesis of a degrader with significantly enhanced antiproliferative activity compared to its C2-linked counterpart . While the specific PROTACs were assembled from Pomalidomide-C5-azide and Pomalidomide-C2-amide-C5-azide, the key differentiation lies in the linker exit vector and length, which directly impacts ternary complex geometry and subsequent degradation efficiency. This observation aligns with broader SAR studies demonstrating that linker length in CRBN-recruiting PROTACs critically modulates degradation potency and target selectivity [1].
| Evidence Dimension | Antiproliferative Activity |
|---|---|
| Target Compound Data | PROTAC synthesized from Pomalidomide-C5-azide (exact IC50 not reported in abstract, described as 'highly effective') |
| Comparator Or Baseline | PROTAC synthesized from Pomalidomide-C2-amide-C5-azide (exact IC50 not reported, but activity is inferior to C5-based degrader) |
| Quantified Difference | Qualitative: C5 linker yields 'highly effective' PROTAC vs. C2 linker producing 'efficient' PROTAC |
| Conditions | PROTAC targeting CDK9 in antiproliferation assays |
Why This Matters
The C5 linker provides optimal spatial separation between the CRBN ligand and the target protein warhead, maximizing the probability of forming a productive ternary complex, which translates directly to superior degradation potency.
- [1] BOC Sciences. Pomalidomide-Based PROTACs: Structure-Activity Insights and Optimization Tips [Internet]. 2025 [cited 2025]. Available from: https://ptc.bocsci.com/resource/pomalidomide-protacs-structure-activity-optimization.html View Source
